molecular formula C17H19N3O B8491674 2-(4-(7-Ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl)propan-2-ol

2-(4-(7-Ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl)propan-2-ol

Cat. No. B8491674
M. Wt: 281.35 g/mol
InChI Key: TVLFEDKEAOXRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(7-Ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl)propan-2-ol is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

2-[4-(7-ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl]propan-2-ol

InChI

InChI=1S/C17H19N3O/c1-4-13-14(20-16-15(13)18-9-10-19-16)11-5-7-12(8-6-11)17(2,3)21/h5-10,21H,4H2,1-3H3,(H,19,20)

InChI Key

TVLFEDKEAOXRCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)C(C)(C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (˜5° C.) solution of methylmagnesium chloride (3M in THF; 81.3 mL, 244 mmol, 10 equiv.) in tetrahydrofuran (116 mL), was added a solution of compound 4 (6.5 g, 24.4 mmol) in tetrahydrofuran (348 mL) drop-wise, over ninety minutes, keeping the temperature at about 0° C. by the rate of addition. A bright yellow solution was observed on addition. After one hour, TLC (ethyl acetate/n-heptane 1/1) showed no starting material present and a new spot moving at a lower Rf. The batch was quenched by the careful addition of a saturated, aqueous solution of sodium bicarbonate (about 660 mL). A thick mass ensued and ethyl acetate (250 mL) and water (250 mL) were added to the mixture. The aqueous layer was removed and re-extracted with ethyl acetate (2×250 mL). The ethyl acetate fractions were combined, washed with water (2×200 mL) and concentrated on the Buchi at a bath temperature of 40° C. and from 80 to 10 torr, to give 7.5 g (109%) of 1 as a light-beige solid: 1H NMR (DMSO-d6, FIG. 2) δ 12.0 (1H, s), 8.35 (1H, d, J=3.5 Hz), 8.2 (1H, d, J=3.5 Hz), 7.6 (4H, s), 5.1 (1H, s), 2.9 (2H, q, J=8 Hz), 1.5 (6H, s), 1.3 (3H, t, J=8 Hz).
Quantity
81.3 mL
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Name
compound 4
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
348 mL
Type
solvent
Reaction Step Two
Name
ethyl acetate n-heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
109%

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